molecular formula C8H15N3O5 B13824257 Asn-Thr-OH

Asn-Thr-OH

Cat. No.: B13824257
M. Wt: 233.22 g/mol
InChI Key: VBKIFHUVGLOJKT-IWGUZYHVSA-N
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Description

Asn-Thr-OH is a dipeptide composed of L-asparagine (Asn) and L-threonine (Thr) linked via a peptide bond. It is commonly used in solid-phase peptide synthesis (SPPS) and often modified with protective groups to enhance stability and reactivity. The compound Fmoc-Asn(Trt)-Thr(ψMe,Mepro)-OH () is a protected derivative where:

  • Fmoc (9-fluorenylmethyloxycarbonyl) protects the α-amino group of Asn.
  • Trt (triphenylmethyl) protects the side-chain amide of Asn.
  • ψMe,Mepro denotes pseudoproline modification of Thr to reduce aggregation during synthesis.

Its molecular formula is C₄₅H₄₃N₃O₇, with a molecular weight of 774.86 g/mol (calculated from Hill notation). This compound is critical for synthesizing complex peptides with improved solubility and reduced side reactions .

Properties

Molecular Formula

C8H15N3O5

Molecular Weight

233.22 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C8H15N3O5/c1-3(12)6(8(15)16)11-7(14)4(9)2-5(10)13/h3-4,6,12H,2,9H2,1H3,(H2,10,13)(H,11,14)(H,15,16)/t3-,4+,6+/m1/s1

InChI Key

VBKIFHUVGLOJKT-IWGUZYHVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CC(=O)N)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asn-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the following steps:

    Fmoc Protection: The amino group of asparagine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

    Coupling: The protected asparagine is coupled to the threonine residue using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for further reactions.

    Cleavage: The dipeptide is cleaved from the solid support using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

Asn-Thr-OH can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like Dess-Martin periodinane or PCC (pyridinium chlorochromate) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Asn-Thr-OH has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide behavior.

    Biology: Studied for its role in protein structure and function, as well as its interactions with other biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a component of peptide-based drugs.

    Industry: Used in the production of peptide-based materials and as a standard in analytical techniques like HPLC.

Mechanism of Action

The mechanism of action of Asn-Thr-OH involves its interaction with various molecular targets and pathways. In biological systems, it can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can influence protein folding, stability, and function. The hydroxyl group of threonine can also participate in phosphorylation, a key regulatory mechanism in cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Boc-Asn(Xan)-OH
  • Structure: Features Boc (tert-butyloxycarbonyl) protection on the α-amino group and Xan (xanthyl) on the Asn side chain.
  • Molecular Formula : C₂₂H₂₄N₂O₆ (MW: 412.44 g/mol).
  • Key Differences :
    • Protection Strategy : Boc/Xan vs. Fmoc/Trt. Boc is acid-labile, whereas Fmoc requires base for removal.
    • Solubility : Xanthyl groups enhance solubility in polar solvents like DMF compared to Trt .
Boc-Thr(Fmoc-Asn(Trt))-OH
  • Structure : Combines Boc on Thr and Fmoc/Trt on Asn.
  • Molecular Formula : C₄₇H₄₇N₃O₉ (MW: 797.89 g/mol).
  • Key Differences :
    • Orthogonal Protection : Enables sequential deprotection in SPPS.
    • Application : Used in branched peptide synthesis due to dual protection .
H-Trp-Asn-OH
  • Structure : Dipeptide with tryptophan (Trp) replacing Thr.
  • Molecular Formula : C₁₅H₁₈N₄O₄ (MW: 318.33 g/mol).
  • Key Differences :
    • Side Chain : Indole (Trp) vs. hydroxyl (Thr), altering hydrophobicity and UV activity.
    • Solubility : 10 mM in DMSO, unlike Asn-Thr-OH derivatives that require specialized solvents .

Single-Amino Acid Derivatives

H-D-Thr-OH
  • Structure : D-enantiomer of threonine.
  • Molecular Formula: C₄H₉NO₃ (MW: 119.12 g/mol).
  • Key Differences :
    • Stereochemistry : D-configuration impacts receptor binding and metabolic stability.
    • Application : Used in antibiotic peptides (e.g., gramicidin) rather than SPPS .
Z-Asn-OH
  • Structure : Benzyloxycarbonyl (Z)-protected Asn.
  • Molecular Formula : C₁₂H₁₄N₂O₅ (MW: 266.25 g/mol).
  • Key Differences :
    • Protection : Z group is hydrogenation-sensitive, limiting compatibility with metal catalysts.
    • Synthesis : Prepared via N-hydroxysuccinimide active ester method (87% yield) .

Functional and Application Differences

  • SPPS Utility : this compound derivatives with Trt/Fmoc are preferred for long peptides due to steric hindrance reducing side reactions .
  • Drug Design : H-Trp-Asn-OH’s aromatic side chain is suited for receptor-targeted therapies, while H-D-Thr-OH’s enantiomerism is critical for antimicrobial activity .
  • Safety : this compound derivatives (e.g., H-Asn(Trt)-OH) require handling under inert atmospheres due to moisture sensitivity, unlike Z-Asn-OH, which is stable at room temperature .

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